molecular formula C16H32N6 B8104368 Benzenedimethanamine-diethylamine

Benzenedimethanamine-diethylamine

Cat. No.: B8104368
M. Wt: 308.47 g/mol
InChI Key: IPRXUMOWYUGCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of Benzenedimethanamine-diethylamine typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzenedimethanamine-diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .

Scientific Research Applications

Benzenedimethanamine-diethylamine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenedimethanamine-diethylamine is unique due to its dual functionality as a PROTAC linker, enabling the targeted degradation of specific proteins. This property distinguishes it from other similar compounds that may not possess the same targeted degradation capabilities .

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRXUMOWYUGCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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